molecular formula C11H9N3O3 B2874708 2-methyl-6-(2-nitrophenyl)pyridazin-3(2H)-one CAS No. 1795083-90-7

2-methyl-6-(2-nitrophenyl)pyridazin-3(2H)-one

Cat. No.: B2874708
CAS No.: 1795083-90-7
M. Wt: 231.211
InChI Key: HAZHTVJGFXDYHP-UHFFFAOYSA-N
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Description

2-methyl-6-(2-nitrophenyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C11H9N3O3 and its molecular weight is 231.211. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Researchers have synthesized a novel class of pyridazin-3-one derivatives by reacting 3-oxo-2-arylhydrazonopropanals with active methylene compounds like p-nitrophenylacetic acid, showcasing the versatility of these compounds in generating fused azines and azolo[1,5-a]pyrimidine derivatives. These syntheses are highlighted by high yields and the formation of complex structures as determined by analytical and spectroscopic methods (Ibrahim & Behbehani, 2014). Additionally, the crystal and molecular structures of similar compounds have been elucidated through X-ray diffraction and DFT analysis, revealing insights into the conformation of the linking hydrazo-bridge and the potential for forming dimers in the crystal structure (Kucharska et al., 2013).

Potential Applications in Materials Science

The compound's derivatives have been explored for their potential in materials science, particularly in the synthesis of conducting polymers and electrochromic devices. For instance, derivatives such as 2,5-di(4-methyl-thiophen-2-yl)-1-(4-nitrophenyl)-1H-pyrrole and related compounds have been synthesized and polymerized chemically, producing soluble polymers characterized by their electrochemical and spectroscopic properties, indicating their suitability for electrochromic devices (Variş et al., 2006).

Chemical Reactions and Complexation Studies

Research on pyridazin-3(2H)-one derivatives also includes studies on their chemical reactions, such as the copper-catalyzed aerobic dehydrogenation of C–C bonds to C=C bonds, which is an efficient procedure for synthesizing N-substituted 6-phenylpyridazinone compounds. This methodology highlights the functional group tolerance under the reaction conditions and its application in preparing structurally similar compounds containing fluorine (Liang et al., 2013).

Molecular Docking and Antimicrobial Studies

Molecular docking studies have been conducted to explore the potential biological applications of these compounds. For example, zinc(II) complexes with new pyridine-based ligands have been synthesized, characterized, and subjected to molecular docking studies to evaluate their efficacy against lung cancer, demonstrating the compounds' potential as drug candidates (Topal, 2020).

Properties

IUPAC Name

2-methyl-6-(2-nitrophenyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3/c1-13-11(15)7-6-9(12-13)8-4-2-3-5-10(8)14(16)17/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAZHTVJGFXDYHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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